![molecular formula C16H15N3O3S B2686824 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1796969-67-9](/img/structure/B2686824.png)
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmacological Evaluation and Toxicity Assessment
Research has demonstrated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been evaluated for their binding against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing moderate inhibitory effects across different assays (Faheem, 2018).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, exhibiting promising results compared to reference drugs, especially against Trypanosoma cruzi in vivo (Patel et al., 2017). Similarly, other studies have synthesized and evaluated various 1,3,4-oxadiazole-based chalcone derivatives as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Anticancer Activity
A series of derivatives have been designed, synthesized, and evaluated for their anticancer activity, targeting specific proteins like Collapsin response mediator protein 1 (CRMP 1) for small lung cancer treatment, showing considerable inhibition of cell growth in vitro (Panchal, Rajput, & Patel, 2020). Other studies focus on the synthesis of compounds for their antitumor activities against specific cancer cell lines, with some showing higher activity than reference drugs (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been found to exhibit a wide range of biological activities. They have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
The mode of action of 1,2,4-oxadiazole compounds can vary depending on the specific compound and its targets. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole compounds can vary widely depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to inhibit the NF-κB signaling pathway in hepatocellular carcinoma cells
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazole compounds can vary widely depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells
properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-4-6-13(10)21-9-14(20)18-12-7-8-23-15(12)16-17-11(2)19-22-16/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOBKJXHVQTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(SC=C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide |
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